molecular formula C8H14O3 B2490354 4-[(Oxiran-2-yl)methyl]oxan-4-ol CAS No. 2060026-81-3

4-[(Oxiran-2-yl)methyl]oxan-4-ol

Cat. No.: B2490354
CAS No.: 2060026-81-3
M. Wt: 158.197
InChI Key: KLRMJNVQRFMHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Oxiran-2-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of an oxirane (epoxide) ring and a tetrahydropyran ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 4-[(Oxiran-2-yl)methyl]oxan-4-ol typically involves the reaction of suitable precursors under controlled conditions. One common synthetic route involves the reaction of an epoxide with a tetrahydropyran derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and cost-effectiveness .

Comparison with Similar Compounds

4-[(Oxiran-2-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(oxiran-2-ylmethyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(5-7-6-11-7)1-3-10-4-2-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRMJNVQRFMHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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